molecular formula C9H15N5 B1369472 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine CAS No. 66346-94-9

6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

Cat. No. B1369472
CAS RN: 66346-94-9
M. Wt: 193.25 g/mol
InChI Key: XZGRUEIFRPTITR-UHFFFAOYSA-N
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Description

“6-(4-Methylpiperazin-1-yl)pyridazin-3-amine” is a chemical compound with the molecular formula C10H16N4 . It is used as a reactant in the preparation of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) .


Molecular Structure Analysis

The molecular structure of “6-(4-Methylpiperazin-1-yl)pyridazin-3-amine” can be represented by the InChI code: 1S/C10H16N4/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-Methylpiperazin-1-yl)pyridazin-3-amine” include a molecular weight of 192.26 g/mol . The compound is solid at room temperature .

Scientific Research Applications

Antihistaminic and Anti-inflammatory Activities

6-(4-Methylpiperazin-1-yl)pyridazin-3-amine and its derivatives have been explored for their potential in antihistaminic and anti-inflammatory activities. Compounds with piperidine or piperazine containing benzhydryl groups have shown both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. Notably, some compounds have been found to inhibit eosinophil infiltration of the skin in sensitized guinea pigs, indicating their potential as therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Anticancer Properties

Several derivatives of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine have been synthesized and evaluated for their anticancer activities. In particular, the study focused on enhancing the biological activity of these compounds against prostate cancer cells, demonstrating the potential of these derivatives as anticancer agents (Demirci & Demirbas, 2019).

Herbicidal and Insecticidal Activities

The compound has been explored in the realm of agriculture for its herbicidal and insecticidal properties. Studies have shown that specific derivatives of this compound exhibit potent aphicidal properties against pests like green peach aphids and cotton aphids. This research suggests the potential of these compounds in developing new insecticides (Buysse et al., 2017).

Role in Pain Management and Anti-inflammatory Applications

Investigations into the use of 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine derivatives in pain management have revealed their potential as antinociceptive agents. These compounds have shown efficacy in animal models, supporting the possibility of their use in pain management therapies (Altenbach et al., 2008).

Enantioseparation and Detection in Pharmaceutical Analysis

The compound has been employed in pharmaceutical analysis, particularly in the enantioseparation and detection of chiral amines. This application is crucial in the accurate and sensitive detection of drugs and their metabolites in biological samples, enhancing the capabilities of pharmaceutical analysis (Jin et al., 2020).

Synthesis of Heterocyclic Compounds

6-(4-Methylpiperazin-1-yl)pyridazin-3-amine serves as a starting point or intermediate in the synthesis of various heterocyclic compounds. These synthesized compounds have diverse applications, ranging from pharmaceuticals to agricultural chemicals, demonstrating the versatility of this compound in synthetic chemistry (Kodama et al., 2021).

Safety And Hazards

The safety information for “6-(4-Methylpiperazin-1-yl)pyridazin-3-amine” includes hazard statements H302, H312, H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGRUEIFRPTITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251330
Record name 3-Pyridazinamine, 6-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylpiperazin-1-yl)pyridazin-3-amine

CAS RN

66346-94-9
Record name 3-Pyridazinamine, 6-(4-methyl-1-piperazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66346-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinamine, 6-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701251330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Chloro-pyridazin-3-ylamine (2.0 g, 15.4 mmol, Eq: 1.00) was dissolved in 1-methylpiperazine (15.5 g, 154 mmol, Eq: 10.0) and heated in a sand bath at 165° C. for 4 hours. The reaction mixture was then heated at 200° C. for 2 hours in a microwave reactor. The crude product was purified by chromatography using 10% methanol (with approximately 2% ammonium hydroxide) in DCM. To the still impure product was added aqueous sodium bicarbonate and DCM and the layers were separated. The aqueous layer was back extracted twice with DCM. The combined organic layers were concentrated, triturated with isopropyl acetate, filtered and dried to give 730 mg (24.5%) of a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Yield
24.5%

Synthesis routes and methods II

Procedure details

An amount of 1.0 g (7.72 mmol) of 3-amino-6-chloropyridazine, 5-chloro pyridine hydrogen chloride (4.46 g, 38.6 mmol), and piperazine (5.1 mL, 72 mmol) were placed in a pre-heated oil bath at 165-170° C. for 4 hours. After cooling, the mixture is basified with saturated potassium carbonate, extracted 3× with ethyl acetate and dried over magnesium sulfate. The oily residue is purified by column chromatography to give a brown solid 800 mg (53% yield). MS (ESI) m/z 194.3 (M+1)+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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